1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrido[2,3-d]pyrimidine-dione family, characterized by a fused pyridine-pyrimidine ring system. Key structural features include:
Pyrido[2,3-d]pyrimidine-diones are recognized for diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .
Properties
IUPAC Name |
1,3-dimethyl-5-(2-morpholin-4-ylethylamino)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-18-13-12(14(21)19(2)15(18)22)11(3-4-17-13)16-5-6-20-7-9-23-10-8-20/h3-4H,5-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADMOIRSKGKMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-5-((2-morpholinoethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 299.35 g/mol. The structure is characterized by a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities.
This compound primarily acts as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K). This kinase plays a crucial role in regulating protein synthesis and cell proliferation. Inhibition of eEF-2K has been linked to reduced cancer cell growth and enhanced apoptosis in various cancer types.
Inhibitory Activity
Research indicates that this compound exhibits significant inhibitory activity against eEF-2K with an IC50 value of approximately 420 nM. This suggests a potent effect on the kinase's activity, particularly in cancer cell lines such as MDA-MB-231 breast cancer cells .
Therapeutic Applications
The compound has shown promise in various therapeutic contexts:
- Cancer Treatment : Its ability to inhibit eEF-2K positions it as a potential candidate for cancer therapy, particularly in tumors that exhibit high levels of this kinase.
- Anti-inflammatory Effects : Some studies suggest that pyrido[2,3-d]pyrimidine derivatives can modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .
Comparative Biological Activity
The following table summarizes the biological activities of various pyrido[2,3-d]pyrimidine derivatives compared to this compound:
| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | eEF-2K | 420 | Inhibitor |
| Compound 6 (A-484954) | eEF-2K | 280 | Inhibitor |
| Compound 9 | eEF-2K | 930 | Inhibitor |
| Other Pyrido Derivatives | Various Kinases | Varies | Antitumor/Anti-inflammatory |
Study 1: Efficacy Against Breast Cancer
A study focused on the effects of this compound on MDA-MB-231 cells demonstrated significant inhibition of cell proliferation. The compound was found to induce apoptosis through the modulation of eEF-2K activity and subsequent effects on protein synthesis pathways .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to identify optimal modifications to enhance the biological activity of pyrido[2,3-d]pyrimidine derivatives. Key findings indicated that specific substitutions at the R1 and R2 positions significantly improved potency against eEF-2K while maintaining favorable pharmacokinetic properties .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Table 3: Activity Comparison
Physicochemical Properties
Table 4: Electronic and Structural Parameters
Q & A
What are the standard synthetic routes for preparing 1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
Answer:
The synthesis typically involves sequential alkylation and functionalization of pyrido[2,3-d]pyrimidine precursors. A common approach includes:
Core formation : Starting with 6-amino-1,3-dimethyluracil, Vilsmeier formylation introduces formyl groups at position 5 .
Amine coupling : Reaction with 2-morpholinoethylamine under nucleophilic substitution conditions (e.g., DMF with triethylamine as a base) to attach the morpholinoethylamino group .
Characterization : Confirmation via NMR (e.g., δ 3.5–3.7 ppm for morpholine protons) and LCMS (m/z calculated for : 376.19) .
How can reaction conditions be optimized to improve the yield of the morpholinoethylamino substituent?
Answer:
Advanced optimization strategies include:
- Solvent selection : DMF or dichloromethane enhances solubility of intermediates; polar aprotic solvents improve nucleophilicity .
- Catalysis : Potassium carbonate or triethylamine as a base increases alkylation efficiency. For example, using KCO in DMF at 60°C achieves >70% yield in analogous compounds .
- Temperature control : Gradual heating (40–60°C) minimizes side reactions like over-alkylation .
What spectroscopic methods are critical for resolving structural ambiguities in this compound?
Answer:
- and NMR : Identify substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm; morpholine protons at δ 2.4–3.8 ppm) .
- 2D NMR (HSQC, HMBC) : Correlates protons with adjacent carbons to confirm connectivity in the pyrido[2,3-d]pyrimidine core .
- LCMS-HRMS : Validates molecular ion peaks (e.g., [M+H] at m/z 377.20) and fragmentation patterns .
How can researchers address discrepancies in biological activity data across studies?
Answer:
- Assay standardization : Use consistent protocols (e.g., MIC for antimicrobial activity, IC for kinase inhibition) with positive controls like known eEF-2K inhibitors .
- Purity validation : Ensure >95% purity via HPLC to exclude confounding effects from impurities .
- Replicates and statistical analysis : Apply randomized block designs with ≥3 replicates to account for variability .
What strategies enhance target selectivity when modifying the pyrido[2,3-d]pyrimidine core?
Answer:
- Substituent engineering :
- Electron-withdrawing groups (e.g., -NO) at position 5 improve binding to kinase active sites .
- Varying amine side chains (e.g., morpholinoethyl vs. piperazinyl) modulates hydrophilicity and selectivity .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like eEF-2K, guiding synthetic prioritization .
What advanced techniques validate the compound’s mechanism of action in kinase inhibition?
Answer:
- Kinase activity assays : Measure ATPase activity using -ATP in recombinant eEF-2K systems. IC values <1 μM indicate potent inhibition .
- Western blotting : Detect phosphorylation levels of eEF-2 in treated cell lysates to confirm downstream effects .
- Crystallography : Co-crystallization with eEF-2K reveals binding modes (e.g., hydrogen bonds with Asp130, hydrophobic interactions with Leu92) .
How can researchers mitigate challenges in solubility during biological testing?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
